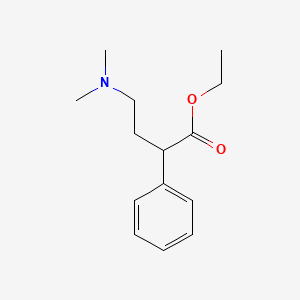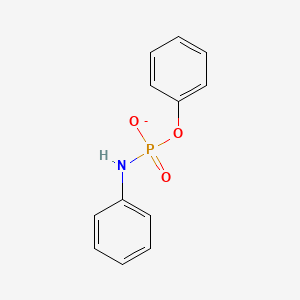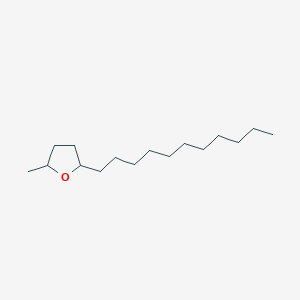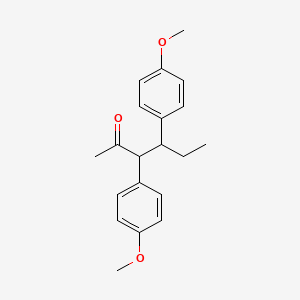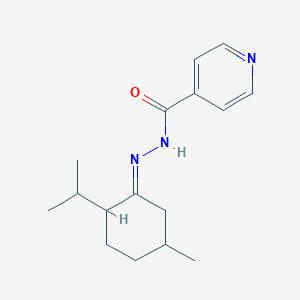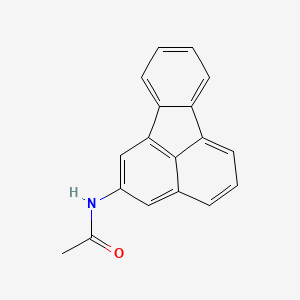
1,2,3,4,5,6,7,8-Octahydrotriphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8-Octahydrotriphenylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₈. It is a hydrogenated derivative of triphenylene, characterized by the saturation of its aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydrotriphenylene can be synthesized through the catalytic hydrogenation of triphenylene. The process typically involves the use of ruthenium nanoparticles stabilized by triphenylphosphine (PPh₃) as catalysts. The reaction is carried out under mild conditions, with hydrogen gas at moderate pressures and temperatures .
Industrial Production Methods: In industrial settings, the hydrogenation process is scaled up using continuous flow reactors. The use of supported metal catalysts, such as palladium or platinum on carbon, is common to enhance the efficiency and selectivity of the hydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5,6,7,8-Octahydrotriphenylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Further hydrogenation can lead to complete saturation of the molecule.
Substitution: Electrophilic substitution reactions can occur, particularly at the less sterically hindered positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8-Octahydrotriphenylene has diverse applications in scientific research:
Chemistry: Used as a model compound to study hydrogenation reactions and catalytic processes.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stable polycyclic structure.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrotriphenylene involves its interaction with various molecular targets. In catalytic processes, it acts as a substrate for hydrogenation reactions, where the metal catalyst facilitates the addition of hydrogen atoms to the aromatic rings. The pathways involved include the adsorption of the compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms .
Comparación Con Compuestos Similares
- 1,2,3,4,5,6,7,8-Octahydroanthracene
- Tetramethyl acetyloctahydronaphthalenes
- 1,2,3,4,5,6,7,8-Octahydronaphthalene
Comparison: 1,2,3,4,5,6,7,8-Octahydrotriphenylene is unique due to its specific hydrogenation pattern and stability. Compared to 1,2,3,4,5,6,7,8-Octahydroanthracene, it has a more defined structure, making it suitable for precise catalytic studies. Tetramethyl acetyloctahydronaphthalenes, on the other hand, are used primarily in fragrance industries due to their distinct odor profiles .
Propiedades
Número CAS |
13090-93-2 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7,8-octahydrotriphenylene |
InChI |
InChI=1S/C18H20/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-2,7-8H,3-6,9-12H2 |
Clave InChI |
NMYNOHSSSZGBLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(CCCC3)C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


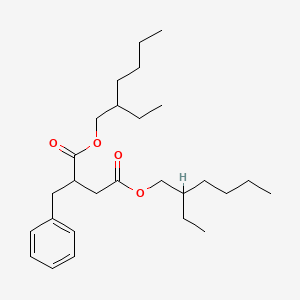
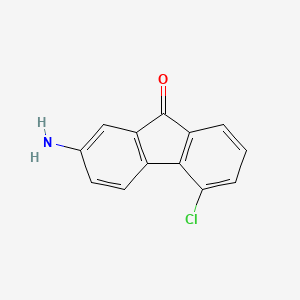

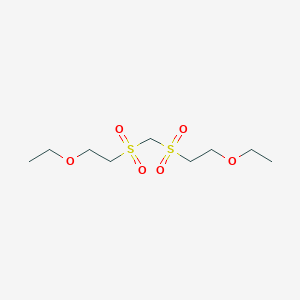
![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
